The synthesis of MT-7716 hydrochloride involves multiple steps:
The detailed synthetic pathway typically involves solvents such as dimethyl sulfoxide and additives like polyethylene glycol to facilitate the process .
MT-7716 hydrochloride has a complex molecular structure characterized by specific functional groups that contribute to its pharmacological activity. The molecular formula is represented as C19H22ClN3O2, with a molecular weight of approximately 359.85 g/mol.
Key structural features include:
The structural representation can be visualized using molecular modeling software to better understand its three-dimensional conformation and interaction with biological targets .
MT-7716 hydrochloride participates in various chemical reactions, including:
These reactions are critical for understanding the compound's stability and potential modifications that could enhance its therapeutic profile .
The mechanism of action of MT-7716 hydrochloride is distinct from traditional opioids. It primarily acts as an agonist at the nociceptin receptor, which is implicated in pain modulation and addiction pathways. Research indicates that this interaction may lead to decreased alcohol self-administration and reduced withdrawal symptoms in experimental models .
Notably, studies have shown that MT-7716 can suppress stress-induced alcohol seeking behavior, suggesting its potential utility in managing alcohol use disorders without the risk of conventional opioid side effects .
MT-7716 hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for formulating effective drug delivery systems and ensuring consistent therapeutic outcomes .
MT-7716 hydrochloride is primarily investigated for its potential applications in:
Further clinical studies are necessary to fully elucidate its efficacy and safety profile for these applications .
Alcohol use disorder (AUD) arises from maladaptive neuroplasticity within brain circuits governing reward, stress, and executive function. Chronic ethanol exposure dysregulates key neurotransmitter systems, including:
These adaptations create a self-perpetuating cycle where withdrawal-induced hyperexcitability motivates relapse. The CeA, in particular, serves as a critical hub for integrating stress and reward signals in AUD pathology [5] [10].
The N/OFQ system comprises the endogenous peptide nociceptin/orphanin FQ (N/OFQ) and its cognate receptor, the nociceptin opioid peptide (NOP) receptor. Unlike classical opioids, N/OFQ does not bind μ- (MOP), δ- (DOP), or κ-opioid (KOP) receptors. Key functional characteristics include:
Table 1: Neurobiological Targets of the N/OFQ System in AUD-Relevant Brain Regions
Brain Region | NOP Receptor Density | Primary AUD-Related Function | Effect of NOP Activation |
---|---|---|---|
Central Amygdala (CeA) | High | GABAergic stress/reward integration | ↓ GABA release, blocks ethanol effects |
Ventral Tegmental Area (VTA) | Moderate | Dopamine reward signaling | ↓ Dopamine neuron firing |
Bed Nucleus of Stria Terminalis (BNST) | High | Stress response modulation | ↓ CRF activity |
Nucleus Accumbens (NAc) | Low-Moderate | Reward processing | Modulates glutamate/dopamine inputs |
Current AUD pharmacotherapies (e.g., naltrexone, acamprosate) show limited efficacy due to:
NOP agonists like MT-7716 HCl offer mechanistic advantages:
Early NOP agonists faced significant pharmacokinetic and pharmacodynamic limitations:
MT-7716 HCl emerged from rational drug design efforts to overcome these barriers:
Table 2: Key Behavioral Effects of MT-7716 HCl in Preclinical AUD Models
Study Model | Dose & Route | Primary Outcome | Significance |
---|---|---|---|
msP Rats (Chronic 2-bottle choice) | 0.3–3 mg/kg, p.o., bid × 14 days | Dose-dependent ↓ ethanol intake (up to 50%); effects persisted post-treatment | Demonstrates efficacy in genetic AUD model with chronic dosing |
Post-Dependent Wistar Rats (Stress reinstatement) | 0.3–1 mg/kg, p.o. | Blocked yohimbine-induced reinstatement at 3 weeks post-withdrawal | Targets relapse vulnerability linked to stress sensitivity |
Ethanol-Dependent Wistar Rats (Withdrawal) | 1–3 mg/kg, p.o. | ↓ Somatic withdrawal symptoms (e.g., tremors, rigidity) | Confirms anti-stress/anti-withdrawal efficacy |
Naïve Wistar Rats (CeA electrophysiology) | 100–1000 nM in vitro | Blocked ethanol-induced ↑ GABAergic IPSPs | Mechanistic evidence for CeA GABA modulation |
CAS No.: 25596-24-1
CAS No.: 18641-81-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 916610-55-4